N-Nitrosomethyl-4-methylbenzylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(nitrosomethyl)methanamine |
InChI |
InChI=1S/C9H12N2O/c1-8-2-4-9(5-3-8)6-10-7-11-12/h2-5,10H,6-7H2,1H3 |
InChI Key |
CVGWGOPGKBEURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCN=O |
Synonyms |
4-MMBNA N-methyl-N-(4-methylbenzyl)nitrosamine N-methyl-N-nitroso-(4-methylphenyl)methylamine N-nitrosomethyl(4-methylbenzyl)amine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of N Nitrosomethyl 4 Methylbenzylamine
Established Synthetic Pathways for N-Nitrosomethyl-4-methylbenzylamine
The synthesis of N-nitrosamines, including this compound, is primarily achieved through the nitrosation of their corresponding secondary amine precursors. Various methodologies have been developed, ranging from classical approaches to more modern, greener alternatives.
The most direct route to this compound involves the N-nitrosation of the secondary amine precursor, N-methyl-4-methylbenzylamine.
A conventional and widely established method for this transformation is the reaction of the secondary amine with a nitrosating agent such as nitrous acid. cymitquimica.com Typically, nitrous acid is generated in situ by treating sodium nitrite (B80452) with a strong acid.
More recently, methodologies focusing on greener chemistry have been developed to avoid the use of strong acids and metal catalysts. One highly efficient method employs tert-butyl nitrite (TBN) as the nitrosating agent under solvent-free conditions. rsc.orgrsc.org This approach offers a broad substrate scope, successfully nitrosating aryl, benzyl (B1604629), and alkyl secondary amines in excellent yields. rsc.org The reaction conditions are mild, and the procedure allows for easy isolation of the N-nitroso product. rsc.org Studies on various secondary amines have established a general reactivity order of aryl amines > benzyl amines > alkyl amines for this transformation. rsc.org Furthermore, the TBN method is chemo-selective, showing tolerance for sensitive functional groups such as phenols, olefins, alkynes, and acid-labile protecting groups like tert-butyloxycarbonyl (Boc). rsc.orgrsc.org
| Parameter | Condition |
|---|---|
| Starting Material | Secondary Benzyl Amine (e.g., N-methyl-4-methylbenzylamine) |
| Reagent | tert-Butyl Nitrite (TBN) |
| Stoichiometry | 1.0 - 1.5 equivalents of TBN |
| Solvent | Solvent-free |
| Temperature | Room Temperature or 45 °C |
| Reaction Time | Typically 1-3 hours |
| Workup | Aqueous work-up or direct filtration through a short silica (B1680970) pad |
| Yield | Good to Excellent (>85%) |
Derivatization strategies can be employed to create analogues of this compound with different functional groups, often by modifying the precursor molecule prior to the nitrosation step. A multi-step reaction process starting with a precursor like N-methylbenzylamine can introduce substituents onto the aromatic ring. google.com One such patented process involves an initial acetylation of the secondary amine to form an amide, which serves as a protecting group. google.com This is followed by nitration of the benzene (B151609) ring. Subsequent removal of the acetyl group via hydrolysis regenerates the secondary amine, now functionalized with a nitro group on the ring, which can then be subjected to nitrosation. google.com
Chemical Transformation and Decomposition Mechanisms
N-nitrosamines are known to undergo chemical transformation and decomposition through several pathways, particularly when exposed to acid, light, or specific chemical reagents.
This compound is susceptible to several non-enzymatic degradation routes common to the N-nitrosamine class.
Photolytic Decomposition : N-nitrosamines readily degrade upon exposure to ultraviolet (UV) light. acs.orgresearchgate.net This photolysis is a facile degradation pathway in both water and the atmosphere. acs.org The decomposition mechanism primarily involves the cleavage of the N–N bond. researchgate.net In laboratory studies with various nitrosamines in water, UV photolysis resulted in rapid degradation, with half-lives observed in the range of 4 to 8 minutes. researchgate.net
Acid-Catalyzed Denitrosation : The formation of N-nitrosamines from secondary amines is a reversible reaction. sci-hub.se In acidic conditions, N-nitrosamines can undergo denitrosation to regenerate the parent secondary amine. nih.gov This decomposition process is often slow but can be significantly accelerated by the presence of nucleophilic species such as bromide, thiocyanate, or thiourea, which function by trapping the nitrosating agent as it is formed. sci-hub.senih.gov The mechanism involves the protonation of the nitrosamine (B1359907), making it more susceptible to nucleophilic attack. nih.gov
Degradation via Fenton Reagent : In model systems designed to simulate enzymatic processes, the Fenton reagent (a solution of hydrogen peroxide and an iron(II) catalyst) has been shown to be effective in the non-enzymatic degradation of N-nitrosamines. nih.gov For N-nitrosodimethylamine (NDMA), this reaction leads to denitrosation, producing methylamine, formaldehyde (B43269), and nitrite/nitrate. The proposed mechanism suggests that the reaction is initiated by the abstraction of a hydrogen atom. nih.gov
The N-nitroso functional group governs the reactivity of this compound with various chemical species.
Reactivity with Nucleophiles : As noted, nucleophiles play a key role in the acid-catalyzed denitrosation of N-nitrosamines. sci-hub.senih.gov The reactivity of different nucleophiles in promoting the denitrosation of N-methyl-N-nitrosoaniline, a structural analogue, has been quantified and shows a correlation with the Pearson nucleophilicity parameter. sci-hub.se Stronger nucleophiles, such as organolithium and Grignard reagents, are capable of directly attacking the weakly electrophilic nitrogen atom of the nitroso group. nih.gov
| Nucleophile | Relative Reactivity (Chloride = 1) |
|---|---|
| Thiourea | 7200 |
| Iodide (I⁻) | 400 |
| Thiocyanate (SCN⁻) | 100 |
| Bromide (Br⁻) | 4 |
| Chloride (Cl⁻) | 1 |
Reactivity with Electrophiles : The oxygen atom of the N-nitroso group possesses lone pairs of electrons and can act as a nucleophile. It can react with various electrophiles, such as alkylating agents (e.g., trialkyloxonium salts), to form O-substituted hydroxydiazenium salts. acs.orgnih.gov These resulting salts are themselves reactive electrophilic intermediates. acs.org
α-Lithiated Intermediates : The protons on the carbon atom adjacent (in the alpha position) to the nitroso group are more acidic than those in the parent amine. nih.gov This allows for deprotonation by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines. These carbanionic species are valuable synthetic intermediates that can react with a range of electrophiles, enabling α-substitution of the amine. nih.gov
Analytical Techniques for the Detection and Quantification of N Nitrosomethyl 4 Methylbenzylamine and Its Metabolites
Chromatographic Separation Techniques
Chromatography stands as the cornerstone for the effective separation of N-Nitrosomethyl-4-methylbenzylamine from complex sample matrices, ensuring accurate quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages and are widely applied in its analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a versatile and widely used technique for the analysis of a broad range of N-nitrosamines, including those that are less volatile. The separation is typically achieved on a C18 column. For instance, a common approach involves using a gradient elution with a mobile phase consisting of an aqueous component, such as water with 0.1% formic acid, and an organic modifier like methanol (B129727) or acetonitrile, also with 0.1% formic acid lcms.cznih.gov. The gradient allows for the effective separation of various nitrosamines within a reasonable timeframe.
The selection of the stationary phase is critical for achieving optimal separation. While C18 columns are a popular choice, other stationary phases can also be employed depending on the specific requirements of the analysis. The flow rate is typically maintained around 0.3 to 0.5 mL/min, and the column temperature is often controlled to ensure reproducibility sigmaaldrich.commagtechjournal.com. UV detection can be used, with a common wavelength for nitrosamines being around 230 nm sigmaaldrich.com.
Table 1: Illustrative HPLC Parameters for N-Nitrosamine Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., Shim-pack XR-ODS II, 2.0 mm x 150 mm, 2.2 µm) magtechjournal.com |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol or Acetonitrile with 0.1% Formic Acid lcms.cznih.gov |
| Gradient | Time-programmed gradient elution nih.govmagtechjournal.com |
| Flow Rate | 0.3 - 0.5 mL/min sigmaaldrich.commagtechjournal.com |
| Column Temperature | 40 °C magtechjournal.com |
| Detection | UV at ~230 nm or Mass Spectrometry sigmaaldrich.com |
Gas Chromatography (GC) Applications
Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile N-nitrosamines. The choice of the capillary column is crucial for achieving good resolution. Columns with a wax-based stationary phase or a 5% diphenyl/95% dimethyl polysiloxane phase are commonly used turkjps.org.
A typical GC method involves a temperature program where the oven temperature is gradually increased to facilitate the separation of compounds with different boiling points. For example, the temperature program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 240°C) turkjps.org. The injection is often performed in splitless mode to enhance sensitivity for trace-level analysis restek.com.
Table 2: Representative GC Parameters for N-Nitrosamine Analysis
| Parameter | Typical Conditions |
| Column | DM-WAX (30 m x 0.25 mm, 0.5 µm) or equivalent turkjps.org |
| Carrier Gas | Helium |
| Injection Mode | Splitless restek.com |
| Temperature Program | Initial hold at 70°C, ramp at 20°C/min to 240°C, hold for 3 min turkjps.org |
| Detector | Mass Spectrometer (MS) or Thermal Energy Analyzer (TEA) |
Spectrometric Detection Methods
Spectrometric detectors, particularly when coupled with chromatographic systems, provide the high sensitivity and selectivity required for the trace-level detection of this compound.
Mass Spectrometry (MS) Integration (e.g., LC-MS/MS, GC-MS)
Mass spectrometry is the most powerful detection technique for the unequivocal identification and quantification of N-nitrosamines. When coupled with HPLC (LC-MS/MS) or GC (GC-MS), it offers exceptional sensitivity and selectivity.
In LC-MS/MS, electrospray ionization (ESI) is a commonly used ionization technique magtechjournal.com. The analysis is often performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic product ions magtechjournal.com. For N-nitrosamines, atmospheric pressure chemical ionization (APCI) can also be an effective ionization source shimadzu.com.
For GC-MS analysis, electron ionization (EI) is the standard ionization method turkjps.org. Similar to LC-MS/MS, GC-MS/MS operating in MRM mode is frequently employed to enhance sensitivity and reduce matrix interferences turkjps.orgrestek.com. High-resolution mass spectrometry (HRMS), such as quadrupole-time-of-flight (QToF) or Orbitrap MS, can also be utilized for highly accurate mass measurements, further increasing confidence in compound identification lcms.czmdpi.com.
A study on the in vivo metabolism of N-nitrosomethylbenzylamine in rats identified hippuric acid as a major urinary metabolite nih.gov. The analysis of such metabolites often relies on these highly sensitive mass spectrometric techniques.
Chemiluminescence Detection Principles for N-Nitrosamines
The Thermal Energy Analyzer (TEA) is a highly specific detector for N-nitroso compounds. Its principle of operation involves the pyrolytic cleavage of the N-N=O bond in nitrosamines to produce a nitric oxide (NO) radical usp.org. This NO radical then reacts with ozone (O₃) in a reaction chamber to generate electronically excited nitrogen dioxide (NO₂). As the excited NO₂ returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube usp.orgnih.gov. The intensity of the emitted light is directly proportional to the amount of the N-nitroso compound present. The high selectivity of the TEA arises from the specificity of this chemiluminescence reaction to the NO radical produced from the nitrosamine (B1359907) functional group usp.org.
Advanced Sample Preparation and Derivatization Strategies
Effective sample preparation is crucial for removing interfering components from the matrix and concentrating the target analyte before instrumental analysis. For N-nitrosamines, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) mdpi.compmda.go.jp. SPE, in particular, is widely used for the extraction of nitrosamines from aqueous samples, often employing sorbents like coconut charcoal mdpi.com.
Derivatization can be employed to improve the chromatographic properties and detectability of N-nitrosamines, especially for GC analysis. One approach involves the denitrosation of the N-nitrosamine, followed by derivatization of the resulting amine. For instance, a method has been described where N-nitrosamines are denitrosated using a solution of hydrobromic and acetic acids, and the subsequent amine is derivatized with p-toluenesulfonyl chloride. This derivatization has been shown to result in better chromatographic behavior and increased mass spectrometric response researchgate.net.
Metabolic Activation and Biotransformation Pathways of N Nitrosomethyl 4 Methylbenzylamine
Enzymatic Hydroxylation Mechanisms (e.g., Cytochrome P450 Activity)
The metabolic activation of N-nitrosamines like N-Nitrosomethyl-4-methylbenzylamine is predominantly initiated by the cytochrome P450 (P450) superfamily of enzymes. nih.govnih.gov These enzymes catalyze the hydroxylation of the carbon atoms adjacent (in the α-position) to the nitroso group. nih.gov This α-hydroxylation is a critical step in the bioactivation of these compounds.
For asymmetric nitrosamines such as this compound, this hydroxylation can occur on either the methyl or the 4-methylbenzyl group. The specific P450 isoforms involved can influence the site of hydroxylation. For instance, studies on other nitrosamines have shown that different P450 enzymes exhibit varying regioselectivity. For example, in the metabolism of methyl-n-butylnitrosamine, P450 2C11 primarily catalyzed demethylation, while P450 1A1 or 1A2 were involved in hydroxylation at other positions. nih.gov P450 2B1 has also been shown to catalyze the α-C-hydroxylation of N-Nitroso-N-methylaniline. nih.gov This enzymatic action is an oxidative process that requires cofactors like NADPH-cytochrome P450 reductase. nih.gov
The hydroxylation process leads to the formation of unstable α-hydroxynitrosamines. In the case of this compound, this would result in either α-hydroxymethyl(4-methylbenzyl)nitrosamine or α-hydroxy(4-methylbenzyl)methylnitrosamine.
Formation of Electrophilic Intermediates (e.g., Diazonium Ions)
The α-hydroxynitrosamines generated by P450-mediated hydroxylation are transient intermediates. They undergo spontaneous decomposition to yield highly reactive electrophilic species. This decomposition involves the cleavage of the N-N bond and the release of an aldehyde.
Specifically, the α-hydroxylation of the methyl group of this compound would lead to the formation of an unstable intermediate that decomposes to yield formaldehyde (B43269) and a 4-methylbenzenediazonium (B1208422) ion. Conversely, hydroxylation of the benzylic carbon would produce 4-methylbenzaldehyde (B123495) and a methanediazonium ion. The formation of a benzenediazonium (B1195382) ion intermediate has been suggested in the metabolism of N-Nitroso-N-methylaniline. nih.gov These diazonium ions are potent alkylating agents capable of reacting with nucleophilic centers in cellular macromolecules, including DNA.
The generation of these electrophilic intermediates is considered a key event in the biological activity of nitrosamines.
Identification and Characterization of Primary and Secondary Metabolites
The metabolic breakdown of this compound is expected to yield several primary and secondary metabolites. Based on the metabolism of structurally similar compounds, the primary metabolites would include aldehydes and alcohols.
Following α-hydroxylation, the predicted aldehyde metabolites are formaldehyde and 4-methylbenzaldehyde. nih.gov The corresponding diazonium ions will further react or be detoxified. The 4-methylbenzenediazonium ion would be expected to yield 4-methylbenzyl alcohol upon reaction with water. Studies on the metabolism of the related compound N-nitrosomethylbenzylamine in rats have identified benzaldehyde (B42025) as a product. nih.gov Furthermore, research on N-Nitroso-N-methylaniline metabolism has shown the formation of formaldehyde. nih.gov
Further metabolism of these primary products can lead to secondary metabolites. For instance, 4-methylbenzyl alcohol can be further oxidized to 4-methylbenzoic acid, which can then be conjugated for excretion. In studies with N-nitrosomethylbenzylamine, a major urinary metabolite was identified as hippuric acid, a conjugate of benzoic acid. nih.gov
A summary of the predicted primary metabolites is presented in the table below.
| Precursor Compound | Predicted Primary Metabolite | Metabolic Pathway |
| This compound | Formaldehyde | α-hydroxylation of the methyl group |
| This compound | 4-Methylbenzaldehyde | α-hydroxylation of the benzylic carbon |
| 4-Methylbenzenediazonium ion | 4-Methylbenzyl alcohol | Reaction with water |
Tissue and Species-Specific Metabolic Profiles in Experimental Models
The metabolism of nitrosamines can vary significantly between different tissues and animal species, which is attributed to the differential expression and activity of cytochrome P450 isozymes.
In studies with the related compound N-nitrosomethylbenzylamine, enzyme activity was found in the liver, esophagus, and forestomach of rats and mice. nih.gov Notably, in female rats, the metabolic activity was highest in the esophagus, followed by the forestomach and then the liver. nih.gov In contrast, for female mice, the liver showed the highest activity, followed by the forestomach. nih.gov Such tissue-specific metabolism is significant as it can correlate with organ-specific toxicity. For example, the high metabolic capacity of the rat esophagus for certain nitrosamines is consistent with this organ being a primary target for their carcinogenic effects. nih.gov
Different species also exhibit varying metabolic rates. For instance, liver enzymes from mice have been shown to have higher activity towards N-nitrosomethylbenzylamine compared to rat liver preparations. nih.gov The specific P450 isozymes responsible for metabolism can also differ between species.
The table below summarizes findings on tissue and species-specific metabolism for a related nitrosamine (B1359907).
| Compound | Species | Tissue with Highest Activity | Other Active Tissues | Reference |
| N-Nitrosomethylbenzylamine | Rat (female) | Esophagus | Forestomach, Liver | nih.gov |
| N-Nitrosomethylbenzylamine | Mouse (female) | Liver | Forestomach | nih.gov |
These findings in analogous compounds suggest that the metabolism of this compound would also likely exhibit significant tissue and species-specific differences, which would be crucial in determining its biological effects in different experimental models.
Molecular Mechanisms of N Nitrosomethyl 4 Methylbenzylamine Interaction with Biomolecules
Modulation of Gene Expression and Signaling Pathways
Alterations in Cellular Pathways (e.g., Apoptosis, Inflammation at a mechanistic level)
Information regarding the specific alterations in cellular pathways, such as apoptosis and inflammation, at a mechanistic level due to N-Nitrosomethyl-4-methylbenzylamine is not available in the reviewed scientific literature.
Structure Activity Relationships and Computational Studies of N Nitrosomethyl 4 Methylbenzylamine
Quantitative Structure-Activity/Carcinogenicity Relationship (QSAR/QCAR) Modeling
QSAR and QCAR models are mathematical models that relate the chemical structure of a compound to its biological activity or carcinogenic potency. These models are built on the principle that the activity of a substance is a function of its physicochemical properties, which are in turn determined by its molecular structure.
Furthermore, a polynomial regression analysis indicated that maximum mutagenicity is associated with an optimal degree of electron withdrawal by the substituent on the benzyl (B1604629) ring. nih.gov This electronic effect is thought to weaken the C-H bond of the methylene (B1212753) group adjacent to the nitroso group, facilitating metabolic activation. nih.gov For N-Nitrosomethyl-4-methylbenzylamine, the methyl group at the para position of the benzyl ring is an electron-donating group, which would be predicted to influence its mutagenic and carcinogenic potential in a manner consistent with these models.
More recent QSAR models for N-nitrosamine carcinogenicity have incorporated quantum mechanical descriptors to improve their predictive power, especially for structurally complex nitrosamines. nih.govconsensus.app These models often consider a range of descriptors, including those related to the molecule's geometry, electronic properties, and hydrophobicity, to predict the carcinogenic potency (TD50). sciforum.netresearchgate.net The use of a category approach and read-across, where the toxicity of a compound is inferred from structurally similar compounds with known toxicity data, is also a common practice in the risk assessment of N-nitroso compounds. nih.gov
| Descriptor Category | Influence on Carcinogenicity of N-Nitroso-N-benzylmethylamines | Relevance to this compound |
| Molecular Connectivity Indices | The three-bond path molecular connectivity index is a primary determinant of mutagenicity. nih.gov | The specific topology and branching of the molecule are crucial for its biological activity. |
| Electronic Parameters (σ, π) | Electron-withdrawing substituents can enhance mutagenicity by activating the methylene C-H bond. nih.gov | The electron-donating nature of the 4-methyl group would modulate the electronic properties and reactivity. |
| Quantum Mechanical Descriptors | Used in advanced QSAR models to provide a more accurate prediction of carcinogenic potency. nih.govconsensus.app | Properties such as orbital energies and charge distributions would be key inputs for these models. |
| Hydrophobicity | Influences the compound's absorption, distribution, and access to metabolic enzymes. | The overall lipophilicity of the molecule affects its pharmacokinetic behavior. |
In Silico Prediction of Reactivity and Metabolic Pathways
The carcinogenicity of most N-nitrosamines is dependent on their metabolic activation to reactive electrophilic species that can alkylate DNA. nih.govmdpi.com In silico methods play a crucial role in predicting the metabolic fate of these compounds.
For this compound, the primary metabolic activation pathway is expected to be the enzymatic hydroxylation of the carbon atom adjacent (α-position) to the nitroso group. This α-hydroxylation can occur on either the methyl or the benzyl side of the molecule. Studies on the closely related compound, N-nitrosomethylbenzylamine, have shown that metabolism occurs at both positions. nih.gov
α-Hydroxylation of the methyl group: This would lead to the formation of an unstable α-hydroxynitrosamine, which would then decompose to yield a methyldiazonium ion. This highly reactive electrophile can then methylate nucleophilic sites on DNA.
α-Hydroxylation of the benzyl group: This pathway would generate an unstable benzylic α-hydroxynitrosamine, which would decompose to a benzyldiazonium ion, capable of benzylating DNA.
In silico drug metabolism prediction tools and databases can also be used to identify potential metabolites of this compound. nih.gov These tools often use a combination of rule-based systems and machine learning models trained on large datasets of known metabolic transformations.
| Metabolic Pathway | Predicted Intermediate | Predicted Reactive Species | Potential Biological Consequence |
| α-Hydroxylation of Methyl Group | N-Nitroso(hydroxymethyl)benzylamine | Methyldiazonium ion | DNA methylation |
| α-Hydroxylation of Benzyl Group | N-Nitrosomethyl(α-hydroxybenzyl)amine | Benzyldiazonium ion | DNA benzylation |
| Denitrosation | N-Methyl-4-methylbenzylamine | Nitrosating agent | Detoxification or re-nitrosation |
| Aromatic Hydroxylation | N-Nitrosomethyl-4-methyl(hydroxy)benzylamine | - | Detoxification |
Molecular Docking and Dynamics Simulations of Biomolecular Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules such as proteins and DNA.
For this compound, molecular docking could be employed to predict its binding orientation within the active site of cytochrome P450 enzymes, which are responsible for its metabolic activation. The results of such docking studies can provide insights into which α-carbon is more accessible for hydroxylation and can help to explain the regioselectivity of its metabolism.
Once the reactive electrophiles (methyldiazonium or benzyldiazonium ions) are formed, molecular docking and MD simulations can be used to model their interaction with DNA. These simulations can predict the preferred sites of alkylation on the DNA bases (e.g., O⁶-guanine, N⁷-guanine) and the stability of the resulting DNA adducts. The formation of specific DNA adducts, particularly O⁶-methylguanine, is strongly correlated with the mutagenic and carcinogenic effects of nitrosamines.
Theoretical Chemical Calculations of Electronic Structure and Reaction Energetics
Theoretical chemical calculations, particularly those based on quantum mechanics, provide a fundamental understanding of the electronic structure and reactivity of molecules. These calculations can be used to determine a wide range of properties, including molecular geometry, charge distribution, orbital energies, and the energetics of chemical reactions.
For this compound, quantum chemical calculations can be used to:
Determine the optimized 3D structure: This provides the foundation for all other computational studies.
Calculate the distribution of electron density: This helps to identify the most electron-rich and electron-poor regions of the molecule, which can indicate sites susceptible to metabolic attack or interaction with biological targets.
Compute the energies of the frontier molecular orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its ability to accept electrons. These energies are often correlated with a compound's reactivity and toxicity. mdpi.com
Model the reaction energetics of metabolic activation: By calculating the activation energy barriers for the α-hydroxylation pathways, it is possible to predict the most likely route of metabolic activation. nih.govchemrxiv.org A lower activation energy implies a more favorable reaction.
Recent studies have utilized quantum chemical calculations to compare the activation and deactivation pathways of various N-nitrosamines, providing insights into their carcinogenic potential. nih.govchemrxiv.org These studies have shown that the relative stability of the intermediate carbocations and the energetics of their reaction with water versus DNA can be a key determinant of carcinogenicity.
| Calculated Property | Significance for this compound |
| Optimized Geometry | Provides the most stable 3D conformation of the molecule. |
| Electron Density Distribution | Identifies nucleophilic and electrophilic centers, predicting sites of interaction. |
| HOMO/LUMO Energies | Relates to the molecule's kinetic stability and reactivity. |
| Activation Energy Barriers | Predicts the most probable metabolic activation pathway by identifying the lowest energy route. |
Mechanistic Studies on the Modulation of N Nitrosomethyl 4 Methylbenzylamine Induced Biological Processes
Effects of Chemopreventive Agents on Metabolic Pathways
The biological activity of N-Nitrosomethyl-4-methylbenzylamine is intrinsically linked to its metabolic fate. The balance between Phase I enzymes, which activate carcinogens, and Phase II enzymes, which are involved in their detoxification, can be a critical determinant of individual susceptibility. nih.gov Chemopreventive strategies often target these enzymatic pathways to shift the balance towards detoxification and reduce the formation of harmful metabolites.
The metabolic activation of many nitrosamines is initiated by Cytochrome P450 (CYP) enzymes. nih.govnih.gov In the case of the closely related N-nitrosomethylbenzylamine (NMBA), metabolism in esophageal tissue involves α-hydroxylation by CYPs, leading to the formation of a reactive methyl diazonium ion that can methylate DNA. nih.gov The specific CYP isoenzymes involved in the metabolism of nitrosamines can vary depending on the structure of the compound; for instance, while CYP2E1 is key for small molecules like nitrosodimethylamine, other P450s, including CYP2A6, CYP2C, and CYP3A4, are implicated in the metabolism of bulkier nitrosamines. nih.gov
Chemopreventive agents, particularly those derived from dietary sources, have been investigated for their ability to modulate CYP activity. Research has shown that dietary components, such as those found in black raspberries, can alter the metabolism of NMBA. nih.gov This modulation can occur through the inhibition of specific CYP enzymes responsible for carcinogen activation, a mechanism that has been studied extensively for its potential to prevent carcinogenesis. nih.gov
Phase II detoxification enzymes play a crucial role in neutralizing reactive carcinogens. nih.gov Glutathione S-transferases (GSTs) are a key family of these enzymes that catalyze the conjugation of electrophilic compounds with glutathione, rendering them more water-soluble and easier to excrete. nih.gov GSTs are abundant in the epithelial tissues of the gastrointestinal tract and are considered important in tumor prevention. nih.gov
Chemopreventive agents can exert their effects by inducing the activity of these detoxification systems. Agents such as N-acetylcysteine and oltipraz (B1677276) are known to block the mutagenic activity of various carcinogens by preventing their interaction with DNA. nih.gov This protective effect is, in part, attributed to their ability to enhance the detoxification pathways, thereby reducing the cellular concentration of the ultimate carcinogenic species.
Table 1: Effects of Chemopreventive Agents on Metabolic Enzymes Involved in N-Nitrosomethylbenzylamine (NMBA) Metabolism
| Enzyme Family | Function in NMBA Metabolism | Modulation by Chemopreventive Agents | Mechanism of Action | Source |
|---|---|---|---|---|
| Cytochrome P450 (CYP) | Metabolic activation (α-hydroxylation) to form reactive methylating agents. | Inhibition by dietary agents (e.g., from black raspberries). | Competitive or non-competitive inhibition of CYP enzymatic activity, reducing the rate of carcinogen activation. | nih.gov |
| Glutathione S-Transferases (GST) | Detoxification of reactive electrophiles by conjugation with glutathione. | Induction by agents like N-acetylcysteine and oltipraz. | Upregulation of GST expression or activity, enhancing the neutralization and excretion of carcinogenic metabolites. | nih.govnih.gov |
Intervention in DNA Adduct Formation and Repair Processes
Following metabolic activation, the electrophilic metabolites of this compound can bind covalently to DNA, forming DNA adducts. nih.gov The formation of these adducts, particularly promutagenic lesions like O⁶-methylguanine (O⁶-meGua), is a critical initiating event in chemical carcinogenesis. nih.govnih.gov Studies with the related compound N-nitroso-N-methylbenzylamine (NMBzA) show that adducts like O⁶-meGua and 7-methylguanine (B141273) (7-meGua) form in a dose-dependent manner in target tissues like the esophagus. nih.gov
Chemopreventive intervention in this process can occur at two levels: preventing the initial formation of adducts or enhancing their removal through DNA repair pathways. mdpi.comosti.gov Dietary agents, such as freeze-dried black raspberries, have been shown to reduce the formation of NMBA-induced O⁶-meGua in rat esophageal DNA. nih.gov Similarly, compounds like N-acetylcysteine and oltipraz can decrease the level of DNA adducts formed by various carcinogens. nih.gov
The persistence of these adducts is determined by the cell's capacity for DNA repair. nih.govosti.gov The primary repair mechanism for O⁶-meGua is direct removal of the methyl group by the O⁶-methylguanine-DNA methyltransferase (MGMT) protein. mdpi.com Other base adducts are typically handled by the base excision repair (BER) pathway. mdpi.com The efficiency of these repair systems can influence organ susceptibility to carcinogenesis. nih.gov For example, the persistence of O⁶-meGua in esophageal epithelial cells, as compared to its more rapid removal in other tissues, may contribute to the organotropism of this carcinogen. nih.gov Some agents, like disulfiram, can modify DNA adduct formation, leading to increased levels of O⁶-meGua in certain tissues. nih.gov
Table 2: Intervention Strategies in N-Nitrosomethylbenzylamine-Induced DNA Adduct Formation
| Intervention Agent | Effect on DNA Adducts | Mechanism | Specific Adducts Affected | Source |
|---|---|---|---|---|
| Black Raspberries | Reduction in formation. | Likely involves modulation of metabolic activation (CYP inhibition) and/or enhancement of detoxification pathways. | O⁶-methylguanine (O⁶-meGua) | nih.gov |
| N-acetylcysteine | Reduction in formation. | Acts as a blocking agent, preventing carcinogen binding to DNA. | General DNA adducts. | nih.gov |
| Oltipraz | Reduction in formation. | Acts as a blocking agent, preventing carcinogen binding to DNA. | General DNA adducts. | nih.gov |
| Disulfiram | Modification of formation. | Alters carcinogen metabolism, leading to increased adduct levels in some non-target tissues. | O⁶-methylguanine (O⁶-meGua) | nih.gov |
Impact on Molecular Signaling Cascades and Gene Regulation
The cellular damage induced by this compound can trigger a cascade of molecular signaling events that regulate fundamental processes such as inflammation, cell cycle progression, and apoptosis. Chemopreventive agents can intervene in these pathways to prevent the proliferation of damaged cells and promote their elimination.
Chronic inflammation is a key promoting factor in carcinogenesis. The damage caused by carcinogens can trigger inflammatory responses, creating a microenvironment that is conducive to tumor growth. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a class of chemopreventive agents that function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. nih.gov
Other agents have been shown to target key inflammatory signaling hubs. For instance, analogs of N1-benzyl-4-methylbenzene-1,2-diamine have demonstrated anti-inflammatory potential by inhibiting the transcriptional activity of nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response. nih.gov Similarly, other compounds have been shown to suppress inflammation by downregulating the JNK/p38 MAPK signaling pathway and inhibiting the production of inflammatory cytokines like TNF-alpha. frontiersin.orgnih.gov By suppressing these inflammatory cascades, chemopreventive agents can disrupt the link between carcinogen-induced damage and tumor promotion.
A crucial aspect of cancer prevention is the elimination of genetically damaged cells before they can proliferate. nih.gov This is achieved through the activation of cell cycle checkpoints and the induction of apoptosis (programmed cell death). nih.govnih.gov When DNA damage occurs, cell cycle progression can be halted, typically at the G1/S or G2/M transitions, to allow time for DNA repair. nih.gov If the damage is too severe to be repaired, the cell is eliminated via apoptosis. nih.gov
Many chemopreventive agents are thought to function by modulating these processes. nih.gov Some agents can induce cell cycle arrest, often associated with the accumulation of tumor suppressor proteins like p27KIP1. nih.gov Furthermore, a desirable characteristic of a chemopreventive agent is the ability to selectively induce apoptosis in premalignant or malignant cells. nih.gov This can be achieved by modulating apoptotic pathways, such as by increasing the expression of death receptors that trigger the extrinsic apoptotic cascade. nih.gov However, the effect of chemopreventive agents on apoptosis can be complex; some may inhibit apoptosis to counteract upstream stress signals, while others may enhance it to eliminate damaged cells. nih.gov The enhancement of apoptosis is seen as a protective mechanism in carcinogenesis, effectively removing aberrant cells from the population. nih.gov
Table 3: Modulation of Cellular Signaling by Potential Chemopreventive Agents
| Pathway | Target | Effect of Modulating Agent | Downstream Consequence | Source |
|---|---|---|---|---|
| Inflammatory Signaling | Nuclear Factor-kappa B (NF-κB) | Inhibition of transcriptional activity. | Decreased expression of pro-inflammatory genes and mediators (e.g., iNOS, COX-2, TNF-alpha). | nih.govnih.gov |
| Inflammatory Signaling | JNK/p38 MAPK | Downregulation of pathway activation. | Reduced inflammatory response. | frontiersin.org |
| Cell Cycle Regulation | G1/S Checkpoint | Induction of cell cycle arrest at G1 phase. | Prevention of proliferation of cells with damaged DNA. | nih.gov |
| Apoptosis | Death Receptors | Increased expression. | Enhanced activation of the extrinsic apoptotic pathway, leading to elimination of aberrant cells. | nih.gov |
| Apoptosis | General Apoptotic Machinery | Induction of apoptosis. | Elimination of damaged cells, preventing their progression to a malignant phenotype. | nih.govnih.gov |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-nitrosomethylbenzylamine (NMBA) |
| O⁶-methylguanine (O⁶-meGua) |
| 7-methylguanine (7-meGua) |
| Glutathione |
| N-acetylcysteine |
| Oltipraz |
| Disulfiram |
| N1-benzyl-4-methylbenzene-1,2-diamine |
| Prostaglandins |
| TNF-alpha |
Future Research Directions and Emerging Methodologies for N Nitrosomethyl 4 Methylbenzylamine
Advanced Omics Approaches in Mechanistic Elucidation
The comprehensive understanding of the biological impact of N-Nitrosomethyl-4-methylbenzylamine at a molecular level remains a significant goal. Future research will increasingly rely on advanced "omics" technologies to unravel its mechanisms of action. These high-throughput methods allow for a global analysis of molecules in a biological system, providing a more holistic view of cellular responses to chemical exposure. The integration of genomics, transcriptomics, proteomics, and metabolomics will be crucial in building a systems-level understanding of the compound's interactions within a biological entity. delaware.gov
Genomic studies could focus on identifying specific gene mutations or single nucleotide polymorphisms (SNPs) that may confer susceptibility or resistance to the effects of this compound. Transcriptomic analysis, using techniques like RNA-sequencing, can reveal changes in gene expression profiles in response to the compound, highlighting the cellular pathways that are perturbed. Proteomics would then identify alterations in protein expression and post-translational modifications, providing direct insight into the functional changes occurring within the cell. Finally, metabolomics can capture the downstream effects on cellular metabolism, identifying key metabolic pathways affected by this compound.
A hypothetical experimental design could involve treating a relevant cell line with this compound and then applying a multi-omics approach to analyze the cellular response at different time points. The data generated from such an experiment could be represented as follows:
| Omics Approach | Potential Key Findings for this compound | Example of Data Generated |
| Genomics | Identification of susceptible gene loci | Table of significant SNPs |
| Transcriptomics | Upregulation of stress response genes | Heatmap of differentially expressed genes |
| Proteomics | Alteration in DNA repair enzyme levels | List of significantly altered proteins |
| Metabolomics | Disruption of specific metabolic pathways | Pathway analysis chart |
This table is a hypothetical representation of potential data from future omics studies on this compound.
Development of Novel Analytical Probes and Sensors
The accurate and sensitive detection of this compound in various matrices is paramount for both research and potential future regulatory monitoring. nih.gov Current analytical methods for nitrosamines, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), while powerful, can be time-consuming and require sophisticated instrumentation. nih.govaurigeneservices.comnih.govtheanalyticalscientist.com The future will likely see the development of novel analytical probes and sensors designed for rapid, specific, and high-throughput screening of this compound.
Research in this area could focus on creating fluorescent probes that exhibit a change in their optical properties upon binding to this compound. Such probes could enable real-time imaging of the compound within living cells, providing valuable spatio-temporal information about its distribution and localization. Another promising avenue is the development of electrochemical sensors. These devices could be functionalized with specific recognition elements, such as molecularly imprinted polymers or aptamers, to achieve high selectivity for this compound.
The following table outlines potential future analytical probes and their characteristics:
| Probe/Sensor Type | Principle of Detection | Potential Application |
| Fluorescent Probe | Change in fluorescence upon binding | Cellular imaging and quantification |
| Electrochemical Sensor | Change in electrical signal upon binding | Rapid detection in environmental samples |
| Colorimetric Assay | Visible color change in the presence of the compound | Field-deployable screening tests |
This table provides a hypothetical overview of novel analytical tools that could be developed for this compound.
Integration of In Vitro and In Silico Models for Predictive Research
To accelerate research and reduce reliance on traditional testing models, the integration of in vitro and in silico approaches will be indispensable. researchgate.net In silico, or computational, models can be used to predict the biological activity and potential liabilities of this compound based on its chemical structure. nih.govnews-medical.net Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed by correlating the structural features of a series of related nitrosamines with their biological activities. nih.gov These models can then be used to predict the activity of this compound. Molecular docking simulations can also provide insights into how the compound might interact with specific biological targets, such as enzymes or receptors. nih.govaquigenbio.com
These in silico predictions can then be validated and refined using targeted in vitro assays. wikipedia.org High-throughput screening of this compound against a panel of cell-based assays can provide data on its effects on various cellular processes. The synergy between in silico predictions and in vitro data will create a powerful predictive research paradigm, allowing for more efficient and focused investigation of the compound's properties. nih.govfrontiersin.org
A potential workflow for integrated research is presented below:
| Research Step | Methodology | Expected Outcome |
| 1. In Silico Prediction | QSAR modeling and molecular docking | Predicted biological targets and activity profile |
| 2. In Vitro Validation | Cell-based assays and enzyme inhibition studies | Experimental confirmation of predicted activities |
| 3. Model Refinement | Iterative feedback of in vitro data to in silico models | Improved accuracy of predictive models |
This table illustrates a hypothetical workflow integrating in silico and in vitro models for the study of this compound.
Exploration of this compound in Advanced Material Science or Other Non-Biological Applications
While much of the focus on N-nitroso compounds is on their biological activity, their unique chemical properties could also lend themselves to applications in non-biological fields such as material science. aquigenbio.com The N-nitroso group can influence the electronic and structural properties of a molecule, potentially making it a useful building block for novel materials.
Future research could explore the potential of this compound as a precursor or component in the synthesis of advanced materials. For example, its ability to form coordination complexes with transition metals could be investigated for the development of new catalysts or sensors. aquigenbio.com The thermal or photochemical decomposition of N-nitrosamines can generate reactive intermediates, a property that might be harnessed in polymer chemistry or for surface modification of materials. While speculative, these avenues represent a "blue-sky" research area that could uncover entirely new applications for this class of compounds.
Conclusion
Synthesis of Key Academic Findings on N-Nitrosomethyl-4-methylbenzylamine
Academic research directly focusing on this compound is limited. However, valuable insights can be gleaned from studies on its parent compound, N-nitrosomethylbenzylamine (NMBA), and general synthetic methodologies for N-nitrosamines.
A pivotal study on the structure-activity relationship of NMBA and its derivatives revealed that methyl substitution on the carbon atoms adjacent to the nitrogen atom can significantly reduce the compound's toxicity. nih.gov This suggests that the 4-methyl group in this compound could potentially modulate its biological activity compared to NMBA. The study highlighted that substitution of a methyl group at the methylene (B1212753) bridge of NMBA reduces its carcinogenic activity. nih.gov
The formation of N-nitrosamines, in general, can occur from the reaction of secondary amines with nitrosating agents. cymitquimica.com In the context of pharmaceutical products, N-nitrosamine impurities can arise from various sources, including the manufacturing process of active pharmaceutical ingredients (APIs), degradation of drug substances during storage, or cross-contamination. mdpi.com
While a specific synthesis for this compound is not detailed in the reviewed literature, a general and efficient method for the synthesis of various N-nitroso compounds has been reported. This method utilizes the reaction of secondary amines with tert-butyl nitrite (B80452) (TBN) under solvent-free conditions, offering a broad substrate scope and high yields. rsc.orgresearchgate.net This methodology could likely be adapted for the synthesis of this compound from its precursor, N-methyl-4-methylbenzylamine. The precursor itself, N-methyl-4-methylbenzylamine, is a known chemical compound. nih.gov A patent exists describing the preparation of 4-amino-N-alkylbenzylamines, which involves N-methylbenzylamine as a starting material and includes steps like acetylation, nitration, and reduction, indicating potential synthetic pathways to substituted benzylamines. google.com
The analytical determination of N-nitrosamine impurities is a significant area of research, particularly in the pharmaceutical industry. Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the sensitive quantification of nitrosamines like N-nitroso-N-methyl-4-aminobutyric acid (NMBA) in various drug substances. mdpi.com Similar methodologies would be applicable for the detection and quantification of this compound.
The table below summarizes the comparative toxicity data for N-nitrosomethylbenzylamine (NMBA) and its methylated derivatives, illustrating the effect of methyl substitution on acute toxicity.
| Compound Name | Structure | LD50 (mg/kg) in rats |
| N-nitroso-N-methylbenzylamine (NMBA) | C8H10N2O | 18 |
| N-nitroso-N-methyl-(1-phenyl)-ethylamine | C9H12N2O | 600 |
| N-nitroso-N-methyl-2-(2-phenyl)-propylamine | C10H14N2O | 2100 |
| N-nitroso-N-ethyl-benzylamine (NEBA) | C9H12N2O | 250 |
Data sourced from a study on the change of toxicity and carcinogenicity of N-methyl-n-nitrosobenzylamine in rats by methylsubstitution. nih.gov
Remaining Knowledge Gaps and Opportunities for Scholarly Contribution
The current body of scientific literature presents several significant gaps in the understanding of this compound, which in turn represent valuable opportunities for academic research.
A primary and fundamental gap is the lack of a reported, specific synthesis for this compound. While general methods for N-nitrosamine synthesis exist, a detailed study on the optimal conditions, yield, and purification of this particular compound is needed.
Furthermore, there is a clear absence of dedicated toxicological and carcinogenic studies on this compound. While inferences can be drawn from its structural analog, NMBA, these are not substitutes for empirical data. nih.gov A comprehensive evaluation of its genotoxicity, mutagenicity, and long-term carcinogenicity is crucial to accurately assess its potential risk to human health. The development of robust analytical methods for the trace-level detection of this compound in various matrices, such as pharmaceutical products or environmental samples, is another area ripe for investigation. mdpi.commdpi.com
The metabolic fate and mechanism of action of this compound remain entirely unexplored. Understanding how this compound is metabolized in biological systems and the specific molecular pathways through which it might exert any toxic effects is essential for a complete risk assessment.
The development and optimization of a synthetic route to this compound.
Thorough toxicological and carcinogenicity profiling of the compound.
The establishment of validated analytical methods for its quantification.
Investigation into its metabolic pathways and mechanisms of toxicity.
Addressing these knowledge gaps will not only contribute to the fundamental understanding of this specific N-nitrosamine but also enhance the broader knowledge base of structure-activity relationships within this important class of compounds.
Q & A
Q. What are the standard analytical techniques for detecting and quantifying N-Nitrosomethyl-4-methylbenzylamine in complex matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is widely used due to its high sensitivity and specificity for nitrosamines. Gas chromatography-mass spectrometry (GC-MS) is also effective for volatile derivatives. Sample preparation typically involves solid-phase extraction (SPE) with methanol or methylene chloride as eluents, followed by concentration under nitrogen to avoid degradation . Calibration standards should be prepared in inert solvents (e.g., methanol) and stored at -20°C to minimize decomposition.
Q. How can researchers ensure the stability of this compound during experimental workflows?
Methodological Answer: Stability is pH- and temperature-dependent. Store solid compounds in amber vials at -80°C and prepare working solutions fresh in acidic conditions (pH < 3) to retard degradation. Avoid prolonged exposure to light or oxidizing agents. For long-term storage in solution, use methanol or methylene chloride with stabilizers like ascorbic acid (1 mM) to inhibit nitrosation side reactions .
Q. What synthetic routes are validated for producing this compound in laboratory settings?
Methodological Answer: The compound is synthesized via nitrosation of methyl-4-methylbenzylamine using sodium nitrite under acidic conditions (e.g., HCl, 0–5°C). Reaction progress is monitored by thin-layer chromatography (TLC) with UV detection. Purification involves flash chromatography on silica gel with ethyl acetate/hexane gradients, followed by recrystallization from ethanol to achieve >95% purity .
Advanced Research Questions
Q. How do structural isomers of this compound influence its mutagenic potency, and what analytical methods differentiate them?
Methodological Answer: Positional isomers (e.g., ortho vs. para substitutions) exhibit varying metabolic activation pathways. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments and nuclear magnetic resonance (NMR) coupling constants (e.g., H and C) can distinguish isomers. Computational modeling (DFT) predicts reactivity differences, validated via Ames tests with Salmonella typhimurium TA1535 .
Q. What strategies effectively inhibit this compound formation in pharmaceutical intermediates?
Methodological Answer: Introduce scavengers like ammonium sulfamate or L-ascorbic acid during synthesis to compete with nitrosating agents. Process optimization (e.g., reducing residual nitrites, pH control below 3.5) is critical. Monitor reaction kinetics using real-time Raman spectroscopy to identify rate-limiting steps .
Q. How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) improve traceability in pharmacokinetic studies of this compound?
Methodological Answer: Synthesize C-labeled analogs via nitrosation of isotopically enriched precursors. Use stable isotope dilution analysis (SIDA) with LC-MS/MS to quantify trace levels in biological matrices. This approach corrects for matrix effects and enhances detection limits to sub-ppb levels .
Q. What mechanistic insights explain the genotoxicity of this compound in mammalian cells?
Methodological Answer: Metabolic activation by cytochrome P450 enzymes (e.g., CYP2E1) generates alkylating agents (e.g., methyldiazonium ions), which form DNA adducts (e.g., O-methylguanine). Confirm adduct formation using P-postlabeling or ultra-performance liquid chromatography (UPLC)-MS/MS. Comparative studies with structural analogs (e.g., N-Nitrosodimethylamine) reveal substitution-dependent carcinogenic thresholds .
Q. How do regulatory guidelines (e.g., EMA, ICH) inform acceptable intake limits for this compound in drug products?
Methodological Answer: The European Medicines Agency (EMA) recommends a threshold of toxicological concern (TTC) of 18 ng/day for nitrosamines. Use probabilistic risk assessment models (e.g., Margin of Exposure, MOE) based on TD values from rodent carcinogenicity studies. Implement quality-by-design (QbD) principles to control impurities during manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
